molecular formula C22H21NO4S B4141529 ethyl 2-[(3-methoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate

ethyl 2-[(3-methoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate

Cat. No. B4141529
M. Wt: 395.5 g/mol
InChI Key: DLHLMBRLSNKEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(3-methoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate, commonly known as EMT, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. EMT is a member of the thieno[2,3-b]pyridine family of compounds, which are known to have a wide range of biological activities. In recent years, EMT has gained considerable attention due to its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of EMT is not fully understood. However, several studies have suggested that EMT exerts its biological effects by targeting various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. EMT has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
EMT has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that EMT inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in cancer cells. EMT has also been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in various cell types. In vivo studies have reported that EMT exhibits potent anticancer activity in various animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EMT in laboratory experiments is its potent biological activity. EMT has been shown to exhibit potent anticancer, anti-inflammatory, and neuroprotective properties, making it a potential therapeutic agent for various diseases. However, one of the main limitations of using EMT in laboratory experiments is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

Several future directions for the research on EMT can be identified. One of the main areas of research could be the development of novel synthetic methods for the synthesis of EMT, which could make the compound more accessible for laboratory experiments. Another area of research could be the identification of the exact molecular targets of EMT, which could help in the development of more specific and potent therapeutic agents. Additionally, the potential applications of EMT in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders, could be further explored.

Scientific Research Applications

EMT has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that EMT exhibits potent anticancer activity against various types of cancer, including breast, lung, and colon cancer. EMT has also been shown to possess anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for various inflammatory and neurodegenerative disorders.

properties

IUPAC Name

ethyl 2-[(3-methoxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-4-27-22(25)19-18(15-9-6-5-7-10-15)14(2)28-21(19)23-20(24)16-11-8-12-17(13-16)26-3/h5-13H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHLMBRLSNKEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(3-methoxyphenyl)carbonyl]amino}-5-methyl-4-phenylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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